pan-KRAS-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pan-KRAS-IN-10 is a compound designed to inhibit the activity of the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . KRAS mutations are found in a significant percentage of human tumors, making it a critical target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-10 involves multiple steps, including the formation of key intermediates through various organic reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. general methods involve the use of small molecule inhibitors that target the KRAS protein .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the consistent production of high-purity compounds necessary for clinical applications .
Análisis De Reacciones Químicas
Types of Reactions
Pan-KRAS-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are typically intermediates that lead to the final active compound, this compound. These intermediates are crucial for the compound’s efficacy and stability .
Aplicaciones Científicas De Investigación
Pan-KRAS-IN-10 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study KRAS protein interactions and signaling pathways.
Biology: Helps in understanding the role of KRAS in cell proliferation and survival.
Medicine: Investigated for its potential as a therapeutic agent in treating KRAS-driven cancers.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mecanismo De Acción
Pan-KRAS-IN-10 exerts its effects by binding to the KRAS protein, inhibiting its activation and subsequent signaling pathways. This inhibition prevents the KRAS protein from promoting cell growth and survival, thereby reducing tumor proliferation . The compound targets multiple steps in the KRAS activation cycle, including nucleotide exchange and effector binding .
Comparación Con Compuestos Similares
Similar Compounds
Sotorasib: Targets the KRAS G12C mutation specifically.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
BI-2852: A pan-KRAS inhibitor that targets multiple KRAS isoforms
Uniqueness
Pan-KRAS-IN-10 is unique in its ability to inhibit a broader spectrum of KRAS mutations compared to compounds like sotorasib and adagrasib, which are more mutation-specific . This broad-spectrum inhibition makes this compound a versatile tool in cancer therapy .
Propiedades
Fórmula molecular |
C45H57N7O5S |
---|---|
Peso molecular |
808.0 g/mol |
Nombre IUPAC |
(2R,3S)-N-[(7S,13S)-20-[5-[3-(dimethylamino)prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C45H57N7O5S/c1-10-51-37-16-15-30-20-31(37)33(41(51)32-19-29(13-11-17-50(7)8)23-46-40(32)28(4)56-9)22-45(5,6)25-57-44(55)34-14-12-18-52(49-34)43(54)35(21-38-47-36(30)24-58-38)48-42(53)39-26(2)27(39)3/h15-16,19-20,23-24,26-28,34-35,39,49H,10,12,14,17-18,21-22,25H2,1-9H3,(H,48,53)/t26-,27+,28-,34-,35-,39?/m0/s1 |
Clave InChI |
GKQWLLRSRMMAGU-BGVZMYBHSA-N |
SMILES isomérico |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)[C@H](C)OC)(C)C)NC(=O)C7[C@@H]([C@@H]7C)C |
SMILES canónico |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)C(C)OC)(C)C)NC(=O)C7C(C7C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.